molecular formula C20H21ClN4O2 B2871147 2-(4-chlorophenoxy)-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)acetamide CAS No. 1797725-10-0

2-(4-chlorophenoxy)-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)acetamide

Cat. No.: B2871147
CAS No.: 1797725-10-0
M. Wt: 384.86
InChI Key: XNITVIQUIQPTHZ-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)acetamide (CAS 1797725-10-0) is a synthetic organic compound with a molecular formula of C20H21ClN4O2 and a molecular weight of 384.86 g/mol . This acetamide derivative is of significant interest in medicinal chemistry research, particularly in the design and synthesis of novel bioactive molecules. The compound's structure incorporates a 3-cyanopyridine moiety, a common feature in compounds studied for their receptor-binding activity, such as ligands for dopamine receptors . Furthermore, the presence of the phenoxy acetamide functional group is a key scaffold in pharmaceuticals, associated with a wide range of biological activities documented in research, including potential anticancer, antimicrobial, and anti-inflammatory properties . Researchers utilize this compound as a key intermediate or lead structure in drug discovery projects. Its structural complexity, featuring a piperidine ring linked to a chlorophenoxy group, makes it a valuable template for exploring structure-activity relationships (SAR) and for molecular docking studies to predict interactions with biological targets like kinases and other enzymes . This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic or therapeutic use, nor for administration to humans or animals. Researchers should consult the safety data sheet (SDS) and handle this material in accordance with all applicable laboratory and regulatory guidelines.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN4O2/c21-17-3-5-18(6-4-17)27-14-19(26)24-13-15-7-10-25(11-8-15)20-16(12-22)2-1-9-23-20/h1-6,9,15H,7-8,10-11,13-14H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNITVIQUIQPTHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)COC2=CC=C(C=C2)Cl)C3=C(C=CC=N3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural analogs and their key differences in biological activity, synthesis, and physicochemical properties:

Compound Name Key Structural Differences Biological Activity Synthesis Yield/Notes References
Target Compound 4-Chlorophenoxy, 3-cyanopyridin-2-yl-piperidine ATF4 inhibition (cancer, neurodegenerative diseases) Optimized synthesis (85% yield via reflux)
2-(4-Chlorophenoxy)-N-((1-(2-(4-Chlorophenoxy)ethynazetidin-3-yl)methyl)acetamide Ethynazetidine ring replaces piperidine; additional ethynyl group Enhanced ATF4 pathway inhibition Patent-derived synthesis; no yield reported
N-(2-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-2-(3-methylphenoxy)acetamide 4-Methylpiperazine and 3-methylphenoxy substituents Not explicitly stated (likely CNS-targeting) Commercial availability; no synthesis details
N-(1-Benzylpiperidin-4-yl)-2-(2-oxoindolin-3-yl)acetamide Benzylpiperidine and 2-oxoindolin-3-yl groups AChE inhibition (IC₅₀ = 0.01 µM; Alzheimer’s disease) 19% yield via multi-step synthesis
N-(2-(1-[2-(4-Chlorophenoxy)phenylamino]ethyl)phenyl)ethylamine (25) Phenylamino-ethyl side chain 17β-HSD inhibition (hormone-dependent cancers) 19% yield; requires titanium-based catalysts

Key Observations:

Structural Flexibility: The piperidine ring in the target compound can be replaced with azetidine (a four-membered ring) to modulate ring strain and binding kinetics . Substituting the 3-cyanopyridinyl group with benzyl or indolin-2-one moieties shifts biological targets (e.g., from ATF4 to AChE) .

Synthetic Efficiency :

  • The target compound’s synthesis (85% yield) is more efficient than derivatives requiring titanium catalysts (19% yield) .
  • Ethynazetidine analogs may face synthetic challenges due to strained ring systems, though specific yields are unreported .

Biological Activity: The 4-chlorophenoxy group is a conserved feature in ATF4 inhibitors, while modifications to the heterocyclic core (e.g., pyridine vs. pyrimidine) alter selectivity . Introducing methylpiperazine (as in ) may improve blood-brain barrier penetration for CNS applications.

Physicochemical Properties: Melting points for similar chlorophenoxy-acetamides range from 268–287°C, correlating with aromatic stacking and hydrogen bonding .

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